5-bromo-N,4,6-trimethylpyridin-2-amine
Description
5-Bromo-N,4,6-trimethylpyridin-2-amine (CAS: 764651-68-5, MFCD08272097) is a brominated pyridine derivative characterized by methyl substituents at the 4-, 6-, and N-positions of the pyridine ring. Its molecular formula is C₉H₁₃BrN₂, with a molecular weight of 241.12 g/mol. The bromine atom at position 5 introduces steric and electronic effects, making it a versatile intermediate in medicinal chemistry and materials science. Key applications include its use in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for kinase inhibitors .
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
5-bromo-N,4,6-trimethylpyridin-2-amine |
InChI |
InChI=1S/C8H11BrN2/c1-5-4-7(10-3)11-6(2)8(5)9/h4H,1-3H3,(H,10,11) |
InChI Key |
HQIFPSXEKROWKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C)NC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Pyridine derivatives substituted with methyl groups at 4- and 6-positions.
- Aminopyridine intermediates or precursors.
- Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
Key Reactions
- Selective Bromination: Introduction of bromine at the 5-position on the pyridine ring.
- Amination: Installation of the amino group at the 2-position, often involving nucleophilic substitution or amination of halogenated pyridines.
- Methylation: Methyl groups are introduced at the 4- and 6-positions on the ring and on the nitrogen atoms of the amino group.
Detailed Preparation Methods
Bromination of Pyridine Derivatives
The bromination step is typically performed on 2,4,6-trimethylpyridine or related derivatives using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperature conditions (room temperature to slightly elevated temperatures) in solvents like tetrahydrofuran (THF) or methylene chloride. This step selectively introduces bromine at the 5-position due to electronic and steric effects of existing methyl substitutions.
- Reaction conditions: Cooling to 0 °C, slow addition of NBS to avoid over-bromination.
- Work-up: Extraction with ethyl acetate, washing with aqueous solutions, drying over sodium sulfate.
- Yield: Typically high, often exceeding 80% for the bromination intermediate.
Amination and Methylation of the Pyridine Ring
Amination at the 2-position can be achieved by nucleophilic substitution of a halogenated pyridine precursor or by direct amination methods. Methylation of the amino group nitrogen atoms is commonly performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Example: Reaction of 2-amino-4,6-dimethylpyridine with methylating agents to yield N,N-dimethylated amine.
- Alternative: Use of directing groups on the amino nitrogen to facilitate selective methylation or subsequent transformations.
Multi-Step Synthesis Example
A representative synthetic route involves:
- Bromination: Starting from 2,4,6-trimethylpyridine, bromination with NBS to obtain 5-bromo-2,4,6-trimethylpyridine.
- Amination: Introduction of the amino group at the 2-position by nucleophilic substitution or via diazotization and amination steps.
- N-Methylation: Methylation of the amino nitrogen(s) to form the N,N-dimethylamino substituent.
Research Findings and Process Optimizations
- Use of N-bromosuccinimide (NBS) provides controlled bromination with minimal side reactions.
- Employing nickel-catalyzed Negishi coupling reactions allows for selective replacement of bromine substituents with methyl groups in related pyridine derivatives, suggesting potential for similar strategies in preparing 5-bromo-N,4,6-trimethylpyridin-2-amine.
- Hydrolysis steps under acidic conditions effectively remove directing groups used in intermediate steps, regenerating the desired amine functionality.
- Continuous flow reactors have been explored industrially to improve yield and reproducibility of bromination steps.
Data Table: Summary of Key Preparation Steps and Conditions
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Bromination | 2,4,6-trimethylpyridine | N-bromosuccinimide, 0 °C, methylene chloride | 5-bromo-2,4,6-trimethylpyridine | >80 | Controlled addition to avoid over-bromination |
| 2 | Amination | 5-bromo-2,4,6-trimethylpyridine | Amination reagents or nucleophilic substitution | This compound | Variable | May involve diazotization and substitution |
| 3 | N-Methylation | This compound | Methyl iodide or dimethyl sulfate, base | 5-bromo-N,N,4-trimethylpyridin-2-amine | High | Methylation of amino nitrogen(s) |
Representative Research Protocol (Adapted)
- Dissolve 2,4,6-trimethylpyridine in methylene chloride, cool to 0 °C.
- Slowly add N-bromosuccinimide in portions with stirring.
- Monitor reaction progress by thin-layer chromatography (TLC).
- After completion, extract and purify the brominated intermediate.
- Subject the intermediate to amination via nucleophilic substitution or diazotization followed by amination.
- Perform methylation of the amino group using methyl iodide under basic conditions.
- Purify the final product by column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,4,6-trimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include different amine derivatives.
Scientific Research Applications
5-Bromo-N,4,6-trimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N,4,6-trimethylpyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity towards molecular targets. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below compares substituent patterns and electronic properties of related bromopyridines:
| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 5-Bromo-N,4,6-trimethylpyridin-2-amine | Br (5), Me (4,6), N-Me (2) | Bromine, methyl, tertiary amine | 241.12 | 764651-68-5 |
| 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | Br (5), NO₂ (3), N,N-Me₂ (2) | Nitro, dimethylamine | 246.06 | 1040682-46-9 |
| 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine | Br (5), TMS-ethynyl (3) | Trimethylsilyl, alkyne | 295.26 | Not provided |
| 5-((2,3-Dimethoxypyridin-4-yl)oxy)-3,4,6-trimethylpyridin-2-amine | O-linked dimethoxypyridine (4), Me (3,4,6) | Ether, methoxy, methyl | 331.39 | Not provided |
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The nitro group in 5-bromo-N,N-dimethyl-3-nitropyridin-2-amine (electron-withdrawing) reduces ring electron density, enhancing electrophilic substitution resistance compared to the methyl-dominated this compound .
- Steric Effects : The bulky trimethylsilyl-ethynyl group in 5-bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine hinders reactions at position 3, whereas the methyl groups in the target compound allow for regioselective modifications .
- Hydrogen Bonding : The ether linkage in 5-((2,3-dimethoxypyridin-4-yl)oxy)-3,4,6-trimethylpyridin-2-amine introduces hydrogen-bonding capabilities absent in the target compound .
Physicochemical Properties
| Property | This compound | 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | 5-Bromo-6-methoxypyridin-3-amine |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 1.9 | 1.5 |
| Solubility (Water) | Low | Very low | Moderate |
| Thermal Stability | High (decomposes >250°C) | Moderate (decomposes ~200°C) | High (decomposes >300°C) |
Notes:
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